molecular formula C13H15NO B13674001 4-Benzyl-4-azaspiro[2.4]heptan-5-one

4-Benzyl-4-azaspiro[2.4]heptan-5-one

Cat. No.: B13674001
M. Wt: 201.26 g/mol
InChI Key: ZSZKITPILMVCKQ-UHFFFAOYSA-N
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Description

4-Benzyl-4-azaspiro[24]heptan-5-one is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a nitrogen atom within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4-azaspiro[2.4]heptan-5-one typically involves the reaction of a suitable benzylamine with a cyclic ketone under specific conditions. One common method includes the use of a base to facilitate the nucleophilic attack of the amine on the ketone, followed by cyclization to form the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired spirocyclic structure.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-4-azaspiro[2.4]heptan-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

4-Benzyl-4-azaspiro[2.4]heptan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Benzyl-5-azaspiro[2.4]heptan-4-one
  • 4-Azaspiro[2.4]heptan-5-one

Comparison: 4-Benzyl-4-azaspiro[2.4]heptan-5-one is unique due to its specific spirocyclic structure and the presence of a benzyl group. This structural feature distinguishes it from similar compounds and contributes to its unique chemical and biological properties. For example, the presence of the benzyl group can enhance its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-benzyl-4-azaspiro[2.4]heptan-5-one

InChI

InChI=1S/C13H15NO/c15-12-6-7-13(8-9-13)14(12)10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

ZSZKITPILMVCKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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